![molecular formula C13H26O2Si B12573291 Tert-butyl[(2-cyclobutylideneethoxy)methoxy]dimethylsilane CAS No. 488748-61-4](/img/structure/B12573291.png)
Tert-butyl[(2-cyclobutylideneethoxy)methoxy]dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl[(2-cyclobutylideneethoxy)methoxy]dimethylsilane is an organosilicon compound characterized by the presence of a tert-butyl group, a cyclobutylideneethoxy moiety, and a dimethylsilane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[(2-cyclobutylideneethoxy)methoxy]dimethylsilane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with a suitable cyclobutylideneethoxy precursor. The reaction is usually carried out in the presence of a base such as imidazole or triethylamine in an anhydrous solvent like dichloromethane. The reaction conditions often require low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl[(2-cyclobutylideneethoxy)methoxy]dimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the silicon center, using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, alkoxides, in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while reduction could produce silanes with different substituents.
Scientific Research Applications
Tert-butyl[(2-cyclobutylideneethoxy)methoxy]dimethylsilane has several scientific research applications:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.
Medicine: Investigated for its role in drug delivery systems and as a precursor for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl[(2-cyclobutylideneethoxy)methoxy]dimethylsilane involves its ability to act as a protecting group, stabilizing reactive intermediates during chemical reactions. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, facilitating selective transformations in complex synthetic sequences .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl(dimethyl)silyl chloride: A precursor used in the synthesis of tert-butyl[(2-cyclobutylideneethoxy)methoxy]dimethylsilane.
Tert-butyl(2-iodoethoxy)dimethylsilane: Another organosilicon compound with similar reactivity patterns.
Uniqueness
This compound is unique due to its specific combination of functional groups, which provides distinct reactivity and stability compared to other organosilicon compounds. This uniqueness makes it valuable in specialized synthetic applications and research .
Properties
CAS No. |
488748-61-4 |
|---|---|
Molecular Formula |
C13H26O2Si |
Molecular Weight |
242.43 g/mol |
IUPAC Name |
tert-butyl-(2-cyclobutylideneethoxymethoxy)-dimethylsilane |
InChI |
InChI=1S/C13H26O2Si/c1-13(2,3)16(4,5)15-11-14-10-9-12-7-6-8-12/h9H,6-8,10-11H2,1-5H3 |
InChI Key |
NIMYBJRFGYKCNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCOCC=C1CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


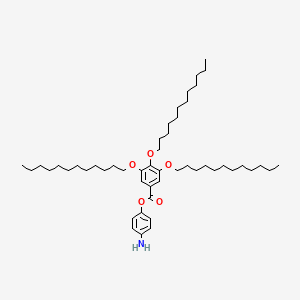
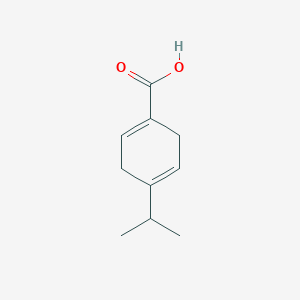
![N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide](/img/structure/B12573224.png)
![2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide](/img/structure/B12573226.png)
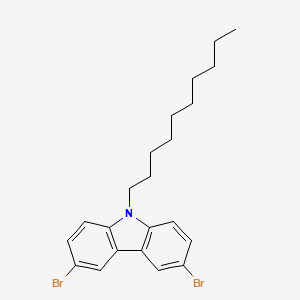
![N-{7-[(tert-Butoxycarbonyl)amino]heptyl}glycine](/img/structure/B12573231.png)
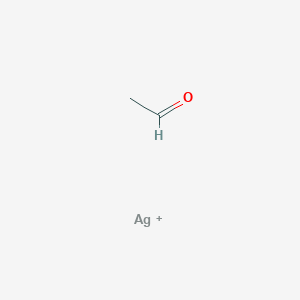

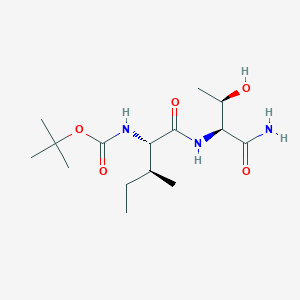
![6,7-Bis-(4-dimethylamino-phenyl)-pyrido[2,3-d]pyrimidin-4-ylamine](/img/structure/B12573254.png)
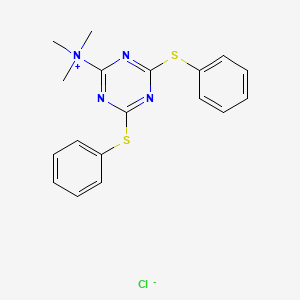
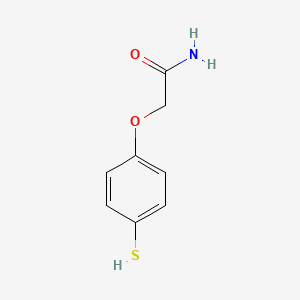
![(1S,6S)-4,5,6-Trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B12573272.png)
![N-[4-(3,4-dihydroxy-benzoylamino)-phenyl]-3,4-dihydroxy-benzamide](/img/structure/B12573292.png)
